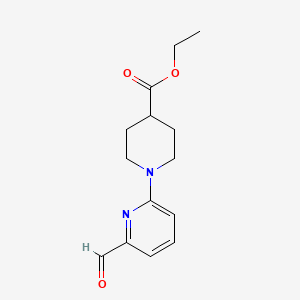

Ethyl 1-(6-formylpyridin-2-yl)piperidine-4-carboxylate

描述

属性

IUPAC Name |

ethyl 1-(6-formylpyridin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-2-19-14(18)11-6-8-16(9-7-11)13-5-3-4-12(10-17)15-13/h3-5,10-11H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXZRKFADLCSSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=CC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-formylpyridin-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction with the piperidine ring.

Formylation: The formyl group is introduced through a formylation reaction, often using reagents such as formic acid or formyl chloride.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

化学反应分析

Types of Reactions

Ethyl 1-(6-formylpyridin-2-yl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group or the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of Ethyl 1-(6-carboxypyridin-2-yl)piperidine-4-carboxylate.

Reduction: Formation of Ethyl 1-(6-hydroxymethylpyridin-2-yl)piperidine-4-carboxylate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Anticancer Activity

Research indicates that derivatives of ethyl 1-(6-formylpyridin-2-yl)piperidine-4-carboxylate exhibit promising anticancer properties. For instance, studies have shown that certain analogs can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A notable study demonstrated that these compounds could induce apoptosis in cancer cells through the modulation of the PI3K/Akt signaling pathway .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in several studies, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier allows it to exert effects on neuronal cells, potentially reducing oxidative stress and inflammation, which are critical factors in neurodegeneration .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported the synthesis of several derivatives of this compound and their evaluation against human cancer cell lines. Results indicated that specific modifications to the piperidine ring enhanced cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range.

Case Study 2: Neuroprotection

In a preclinical trial assessing neuroprotective effects, researchers administered this compound to models of induced oxidative stress. The results demonstrated a significant reduction in neuronal cell death compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Data Table: Summary of Applications

作用机制

The mechanism of action of Ethyl 1-(6-formylpyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The piperidine ring may also interact with biological receptors, influencing various biochemical pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Ethyl 1-(6-Morpholinopyrimidin-4-yl)piperidine-4-carboxylate

Structural Differences :

- Core Heterocycle : The compared compound contains a pyrimidine ring (4-position substitution) instead of a pyridine ring (2-position substitution).

- Substituent: A morpholino group replaces the formyl group, introducing electron-rich, bulky substituents.

Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate

Structural Differences :

- Substituent : A 2-chloroethyl chain replaces the aromatic 6-formylpyridin-2-yl group, resulting in aliphatic vs. aromatic character.

Purification :

- Silica gel chromatography with ethyl acetate/hexane gradients.

Comparative Data Table

Key Research Findings

Substituent Reactivity: The formyl group in the target compound offers higher reactivity for covalent modifications (e.g., condensations) compared to the morpholino or chloroethyl groups . Morpholino-substituted analogs exhibit improved solubility due to the polar tertiary amine, whereas chloroethyl derivatives favor alkylation reactions .

Biological Relevance: Pyrimidine-based analogs (e.g., Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate) show antitubercular activity, suggesting that pyridine/formyl variants could be optimized for similar targets . Aliphatic substituents (e.g., chloroethyl) prioritize structural rigidity in drug candidates like umeclidinium bromide, whereas aromatic groups may enhance target binding .

Synthetic Challenges: NAS reactions for pyridine/formyl derivatives may require milder conditions than pyrimidine/morpholino analogs to preserve the formyl group’s integrity.

生物活性

Ethyl 1-(6-formylpyridin-2-yl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 263.3354 g/mol

The compound features a piperidine ring substituted with a pyridine derivative, which is essential for its biological interactions.

Pharmacological Profile

The biological activity of this compound has been evaluated through various studies, highlighting its potential as an anti-inflammatory and neuroprotective agent. Key findings include:

- Nitric Oxide Production : The compound has been shown to enhance nitric oxide (NO) production, which plays a critical role in mediating inflammatory responses and vascular functions .

- Anti-inflammatory Effects : In vitro studies indicate that this compound can inhibit the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8, suggesting its potential use in treating inflammatory diseases .

- Neuroprotective Properties : Research indicates that the compound may protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases .

The mechanisms underlying the biological activity of this compound include:

- Cyclic GMP Pathway : The enhancement of NO production leads to increased levels of cyclic GMP, which mediates various physiological effects including vasodilation and inhibition of platelet aggregation .

- Cytokine Modulation : By modulating cytokine production, the compound can potentially alter immune responses, making it a candidate for further research in autoimmune disorders .

Study on Anti-inflammatory Effects

A study conducted on macrophage cell lines demonstrated that treatment with this compound significantly reduced the levels of IL-6 and IL-8 in response to lipopolysaccharide (LPS) stimulation. This reduction was accompanied by decreased activation of NF-kB, a key transcription factor involved in inflammation .

Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. These findings suggest that this compound may have therapeutic potential in neurodegenerative conditions .

Data Table

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for preparing Ethyl 1-(6-formylpyridin-2-yl)piperidine-4-carboxylate?

- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, ethyl isonipecotate (piperidine-4-carboxylate) can react with halogenated pyridine derivatives (e.g., 6-bromo-2-formylpyridine) in the presence of organic bases like triethylamine or DIPEA. Solvents such as DMF or THF are typically used under reflux conditions (60–100°C) .

- Methodological Tip: Optimize reaction stoichiometry (1:1.2 molar ratio of piperidine to pyridine derivative) and monitor progress via TLC or HPLC to minimize byproducts like unreacted intermediates.

Q. How can the purity of this compound be validated during synthesis?

- Use chromatographic techniques (HPLC, GC) with UV detection at 254 nm for aromatic moieties. Confirm purity via melting point analysis (if crystalline) and NMR spectroscopy (¹H/¹³C) to verify integration ratios and absence of extraneous peaks .

- Data Contradiction Note: Discrepancies in melting points may arise from polymorphic forms; cross-validate with X-ray crystallography if available .

Q. What solvents and conditions are optimal for recrystallization?

- Ethyl acetate/hexane mixtures (1:3 v/v) or ethanol/water systems are effective. Slow cooling (0.5°C/min) enhances crystal formation. For hygroscopic batches, use anhydrous solvents under nitrogen .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

- Employ SHELXL for structure refinement. Collect high-resolution data (≤ 1.0 Å) using synchrotron sources. Key parameters:

- R-factor: Aim for < 5% to ensure accuracy.

- Thermal displacement parameters (B-factors): Analyze for disorder in the formyl or piperidine groups .

Q. What mechanistic insights explain the reactivity of the formyl group in cross-coupling reactions?

- The formyl group undergoes nucleophilic addition (e.g., with amines to form Schiff bases) or acts as an electrophile in aldol condensations. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states and predict regioselectivity .

- Experimental Design: Use deuterated solvents (DMSO-d₆) to track proton exchange in ¹H NMR during reaction monitoring .

Q. How do structural modifications (e.g., substituents on pyridine) impact biological activity?

- Case Study: Analogues with electron-withdrawing groups (e.g., -NO₂) on pyridine show enhanced binding to GABA receptors, while bulky substituents reduce solubility. Use molecular docking (AutoDock Vina) to predict interactions with target proteins .

- Data Limitation: In vitro assays may conflict with docking results due to membrane permeability issues. Validate via parallel artificial membrane permeability assays (PAMPA) .

Data Contradiction Analysis

Q. How to resolve discrepancies in NMR vs. mass spectrometry data?

- Example: If NMR suggests a dimer (e.g., via H-bonding) but MS shows [M+H]⁺ at m/z 280.2 (monomer), analyze under high-dilution conditions to suppress aggregation. Use ion mobility MS to detect conformers .

Q. Why do synthetic yields vary between reported methods?

- Root Cause: Differences in catalyst purity (e.g., Pd/C vs. Pd(OAc)₂) or solvent dryness. Replicate protocols with strict inert conditions (argon/vacuum line) and pre-dried solvents .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。